1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

CAS No.: 959795-69-8

Cat. No.: VC8166488

Molecular Formula: C16H24N4O2

Molecular Weight: 304.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959795-69-8 |

|---|---|

| Molecular Formula | C16H24N4O2 |

| Molecular Weight | 304.39 g/mol |

| IUPAC Name | 1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine |

| Standard InChI | InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3 |

| Standard InChI Key | KRYROZZRYCYKMZ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

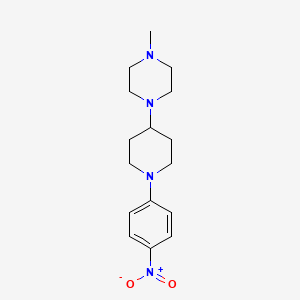

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (C₁₆H₂₃N₅O₂) consists of two interconnected nitrogen-containing heterocycles:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, where the 1-position is methyl-substituted.

-

Piperidine bridge: A six-membered saturated ring with one nitrogen atom, linking the piperazine to the 4-nitrophenyl group.

-

4-Nitrophenyl substituent: An aromatic ring with a nitro group at the para position, contributing to electronic polarization.

The IUPAC name derives from this arrangement, emphasizing the methyl-piperazine, piperidine bridge, and nitrophenyl group .

Spectral Characterization

Key spectral data for structurally related compounds provide a foundation for predicting this molecule’s properties:

The nitro group’s electron-withdrawing nature deshields aromatic protons, resulting in distinct downfield shifts in NMR .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine likely involves multi-step nucleophilic substitution and reduction reactions, drawing from established protocols for analogous piperazine-piperidine systems :

-

Piperidine Intermediate Formation:

-

Piperazine Coupling:

-

Nitro Group Reduction (Optional):

Optimization and Yield

-

Solvent Selection: DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states .

-

Catalysis: Palladium on carbon (10% Pd/C) achieves near-quantitative reduction of nitro groups .

-

Yield: Analogous syntheses report yields up to 98% for piperazine-nitrophenyl couplings .

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations predict the following for the title compound:

-

Conformational Energy: The chair conformation of piperazine and piperidine rings minimizes steric strain, with an energy barrier of ~25 kJ/mol for ring flipping.

-

Dipole Moment: ~4.2 Debye, driven by the nitro group’s electron-withdrawing effects .

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume